REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[S:10][CH:11]=[CH:12][CH:13]=2)=[CH:5][CH:4]=1.C(S)CC.[H-].[K+]>CN(C)C=O>[S:10]1[CH:11]=[CH:12][CH:13]=[C:9]1[C:6]1[CH:7]=[CH:8][C:3]([OH:2])=[CH:4][CH:5]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
COC1=CC=C(C=C1)C=1SC=CC1
|
Name
|
|
Quantity
|
5.4 mL
|
Type
|
reactant
|
Smiles
|
C(CC)S
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
[H-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux under nitrogen for 16 hours
|
Duration
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16 h
|
Type
|
CUSTOM
|
Details
|
Isolation of the resulting product afforded
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Type
|
CUSTOM
|
Details
|
after crystallization 2.42 g 4-(2-thienyl)phenol as a yellow powder
|
Name
|
|
Type
|
|
Smiles
|
S1C(=CC=C1)C1=CC=C(C=C1)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |